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Carbide (SiC) Substrates

Introduction
Gallium Nitride (GaN) is a wide-bandgap semiconductor essential for high-power, high-

frequency, and high-temperature electronic and optoelectronic devices. The performance of

these devices is critically dependent on the quality of the GaN epitaxial layers, which in turn is

highly influenced by the choice of substrate material. Due to the challenges in producing large,

high-quality bulk GaN crystals, heteroepitaxy on alternative substrates is the standard

manufacturing process.

Silicon Carbide (SiC) has emerged as a premier substrate for high-quality GaN growth,

particularly for demanding applications like RF power amplifiers and high-voltage electronics.[1]

[2] Its advantages stem from a closer lattice match and thermal expansion coefficient with GaN

compared to other common substrates like sapphire or silicon, as well as its excellent thermal

conductivity.[3][4] This combination allows for the growth of GaN layers with lower defect

densities and provides superior heat dissipation for high-power devices.[5][6]

This document provides detailed application notes and experimental protocols for the epitaxial

growth of GaN on SiC substrates, aimed at researchers and engineers in materials science and

semiconductor device fabrication.
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Key Material Properties: SiC as a Substrate for GaN
The selection of SiC is based on a favorable combination of physical properties. The quality of

the heteroepitaxial GaN film is largely determined by the lattice and thermal mismatch between

the film and the substrate.[3][7] SiC offers one of the smallest mismatches among commercially

viable substrates, leading to higher quality GaN films.[3]

Quantitative Data Summary
The physical properties of GaN, SiC, and other common substrates are summarized below for

comparison.

Property
Gallium
Nitride
(GaN)

4H-SiC 6H-SiC
Sapphire
(Al₂O₃)

Silicon (Si)

Lattice

Constant (a)
3.189 Å 3.073 Å 3.081 Å 4.758 Å 5.431 Å

Lattice

Mismatch

with GaN

- ~3.5%[4] ~3.4%[7] ~16%[4][8] ~17%[9]

Thermal

Expansion

Coefficient

(α)

5.59 x 10⁻⁶

/K
4.2 x 10⁻⁶ /K 4.2 x 10⁻⁶ /K 7.5 x 10⁻⁶ /K 2.6 x 10⁻⁶ /K

Thermal

Conductivity

~230

W/mK[10]
~390 W/mK

~490

W/mK[4]
~35 W/mK ~150 W/mK

Band Gap 3.4 eV[1] 3.26 eV 3.03 eV 9.9 eV 1.12 eV

Crystal

Structure
Wurtzite Wurtzite Wurtzite Hexagonal Diamond

Note: Values are approximate and can vary with temperature and crystal quality.

Impact of Material Properties
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Low Lattice Mismatch: The ~3.5% lattice mismatch between GaN and SiC is significantly

lower than that with sapphire (~16%), which reduces the density of crystalline defects such

as threading dislocations that form to relieve strain.[4][7][8]

High Thermal Conductivity: SiC's thermal conductivity is substantially higher than GaN and

vastly superior to sapphire.[11][12] This is critical for high-power devices as it allows for

efficient heat dissipation from the active region, preventing overheating and device

degradation.[5][6]

Chemical and Thermal Stability: SiC is a highly stable material, capable of withstanding the

high temperatures required for GaN epitaxial growth without significant degradation.[1]

Experimental Protocols
High-quality GaN epitaxial growth requires meticulous attention to substrate preparation and

the growth process itself. The two most common techniques for GaN-on-SiC epitaxy are Metal-

Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE).

General Workflow for GaN on SiC Epitaxy
The overall process involves several critical stages, from initial substrate cleaning to the final

epitaxial layer growth and characterization.
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Overall Workflow for GaN on SiC Epitaxy

Substrate Preparation

Epitaxial Growth (MOCVD/MBE)

Post-Growth

SiC Substrate Inspection

Solvent Cleaning
(Acetone, IPA, DI Water)

Chemical Etching / H₂ Anneal
(e.g., 1600-1700°C)

Load into Reactor

In-situ Bake-out / Degas

Surface Nitridation

AlN Nucleation/Buffer Layer Growth

High-Temperature GaN Layer Growth

Controlled Cool-down

Wafer Characterization
(XRD, AFM, PL, etc.)

Click to download full resolution via product page

Caption: General workflow from SiC substrate preparation to GaN growth and characterization.

Protocol 1: SiC Substrate Preparation
Proper substrate preparation is crucial to remove surface contaminants, polishing damage, and

the native oxide layer, ensuring a pristine surface for epitaxy.

Initial Inspection: Visually inspect the SiC wafer under high-intensity light for scratches, haze,

or other macroscopic defects.

Solvent Clean:
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Ultrasonically agitate the substrate in acetone for 5-10 minutes.

Ultrasonically agitate in isopropyl alcohol (IPA) for 5-10 minutes.

Rinse thoroughly with deionized (DI) water.

Dry with high-purity nitrogen gas.

Chemical Clean / Surface Treatment:

Perform a standard RCA clean or a piranha etch (H₂SO₄:H₂O₂) to remove organic

residues. (Caution: Handle with extreme care in a designated wet bench).

Rinse extensively with DI water and dry with nitrogen.

High-Temperature Hydrogen Annealing:

To remove polishing damage and surface oxides, an in-situ anneal is often performed

inside the growth reactor.[1]

Heat the substrate to 1600-1700°C in a hydrogen (H₂) atmosphere.[7] This step helps to

create well-defined atomic steps on the SiC surface, which is conducive to high-quality 2D

growth.

Protocol 2: MOCVD Growth of GaN on SiC
MOCVD is a widely used technique for high-volume production of GaN-based devices.[4][5]

System Preparation: Ensure the MOCVD reactor is clean and leak-tight. Purge the system

with high-purity nitrogen or hydrogen.

Loading and Annealing: Load the prepared SiC substrate onto the susceptor. Perform the H₂

anneal as described in Protocol 3.2.

Surface Nitridation: Before growing the buffer layer, the SiC surface is often exposed to

ammonia (NH₃) at high temperature (e.g., 1170°C) for a short duration (e.g., 45 seconds).[1]

This helps to form a thin Si-N layer that can improve nucleation.
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AlN Nucleation/Buffer Layer Growth:

Lower the temperature to the AlN growth temperature (typically 1050-1200°C).

Introduce trimethylaluminum (TMAl) and ammonia (NH₃) precursors into the reactor.

Grow a thin (20-100 nm) AlN layer. This layer is critical for accommodating the lattice

mismatch and defining the polarity of the subsequent GaN film.[13]

High-Temperature GaN Growth:

Ramp the temperature to the GaN growth temperature (typically 1000-1100°C).

Introduce trimethylgallium (TMGa) and ammonia (NH₃) precursors.

Typical V/III ratios (ratio of Group V to Group III precursors) range from 500 to 2000.

Continue growth until the desired GaN thickness is achieved (e.g., 1-3 µm).

Cool-down: After growth, terminate the precursor flows and cool the wafer to room

temperature under a stable flow of NH₃ (to prevent GaN decomposition) and a carrier gas

like H₂ or N₂.

Protocol 3: MBE Growth of GaN on SiC
MBE offers precise control over thickness and composition at lower growth temperatures

compared to MOCVD.[14]

System Preparation: Ensure the MBE system is at ultra-high vacuum (UHV) conditions (<

1x10⁻⁹ Torr).

Loading and Degassing: Load the prepared SiC substrate and heat it in the UHV

environment to desorb any surface contaminants.

AlN Buffer Layer Growth:

Heat the substrate to the AlN growth temperature (e.g., 700-900°C).

Open shutters for the aluminum effusion cell and the nitrogen plasma source.
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Grow a thin AlN buffer layer.

GaN Layer Growth:

Adjust the substrate temperature for GaN growth (typically 650-800°C).

Open shutters for the gallium effusion cell and the nitrogen plasma source.

Growth is typically performed under slightly Ga-rich conditions to promote better surface

morphology. The III/V ratio is a critical parameter to control.

Monitor the growth in real-time using Reflection High-Energy Electron Diffraction

(RHEED). A streaky RHEED pattern indicates high-quality, two-dimensional growth.

Cool-down: After growth, close all source shutters and cool the substrate to room

temperature in UHV.

Defect Generation and Mitigation
The primary challenge in heteroepitaxy is managing the defects that arise from lattice and

thermal mismatch.
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Defect Generation and Mitigation Pathway

Root Causes

Resulting Defects

Mitigation Strategies

Lattice Mismatch
(~3.5% for GaN on SiC)

Misfit Dislocations
(at GaN/Substrate Interface)

Thermal Mismatch
(Different TECs)

Cracks / Wafer Bow
(During Cool-down)

Threading Dislocations (TDs)
(Propagate through GaN layer)

AlN Nucleation Layer
(Strain relief, polarity control)

Mitigated By

Strain-Relieving Interlayers
(e.g., AlGaN, Superlattices)

Mitigated By

Epitaxial Lateral Overgrowth (ELO)

Mitigated By

Porous SiC Substrates

Mitigated By

Click to download full resolution via product page

Caption: Relationship between mismatch, defect types, and common mitigation strategies.

Threading Dislocations (TDs): These are line defects that originate at the GaN/SiC interface

and propagate up through the epitaxial layer, degrading device performance.[15] TD

densities in GaN on SiC are typically in the range of 10⁸-10¹⁰ cm⁻².[7][16]

Mitigation: The use of a high-quality AlN nucleation layer is the primary method to manage

the initial strain and reduce TD density.[13] More advanced structures may use AlGaN

interlayers or GaN/AlN superlattices to further manage strain and bend dislocations,

preventing them from reaching the active device layers.[15][17] Using porous SiC substrates

has also been shown to favor lateral growth and reduce defect density.[14]
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Characterization Protocols
After growth, the GaN film must be characterized to assess its quality.

Characterization
Technique

Parameter Measured
Typical Results for High-
Quality GaN on SiC

High-Resolution X-Ray

Diffraction (HRXRD)

Crystalline quality, dislocation

density, strain, layer thickness

(0002) rocking curve FWHM: <

300 arcsec--INVALID-LINK--5

rocking curve FWHM: < 400

arcsec

Atomic Force Microscopy

(AFM)

Surface morphology,

roughness, surface defects

RMS Roughness: < 0.5 nm

over a 5x5 µm² area[5]

Photoluminescence (PL)
Optical quality, band-edge

emission, impurity levels

Strong, sharp band-edge

emission (~3.4 eV) with

minimal yellow luminescence

(~2.2 eV)

Transmission Electron

Microscopy (TEM)

Direct visualization of

dislocations, interface quality

Threading Dislocation Density:

10⁸ - 10¹⁰ cm⁻²[16]

Hall Effect Measurement
Carrier concentration, mobility,

conductivity type

For unintentionally doped

(UID) n-type GaN: n < 5x10¹⁶

cm⁻³, µ > 500 cm²/V·s

Conclusion
SiC is a superior substrate for the epitaxial growth of high-quality GaN layers required for high-

performance electronic devices. Its favorable lattice and thermal properties, combined with

excellent thermal conductivity, provide a robust platform for GaN epitaxy. By following

meticulous substrate preparation and optimized MOCVD or MBE growth protocols, it is

possible to produce GaN-on-SiC wafers with low defect densities and smooth surface

morphologies, enabling the fabrication of state-of-the-art power and RF devices. The key to

success lies in the careful management of strain through the use of high-quality nucleation and

buffer layers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. repository.ubn.ru.nl [repository.ubn.ru.nl]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

5. powerwaywafer.com [powerwaywafer.com]

6. tenxerlabs.com [tenxerlabs.com]

7. cmu.edu [cmu.edu]

8. ipme.ru [ipme.ru]

9. GaN on silicon through surface-activated bonding [semiconductor-today.com]

10. Thermal Conductivity Showdown: SiC vs GaN vs Silicon [eureka.patsnap.com]

11. shop.richardsonrfpd.com [shop.richardsonrfpd.com]

12. arrow.com [arrow.com]

13. pubs.aip.org [pubs.aip.org]

14. files.core.ac.uk [files.core.ac.uk]

15. powerelectronicsnews.com [powerelectronicsnews.com]

16. Studies of Defect Structure in Epitaxial AlN/GaN Films Grown on (111) 3C-SiC - PMC
[pmc.ncbi.nlm.nih.gov]

17. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [SiC substrates for gallium nitride (GaN) epitaxial
growth]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#sic-substrates-for-gallium-nitride-gan-
epitaxial-growth]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1214593?utm_src=pdf-custom-synthesis
https://repository.ubn.ru.nl/bitstream/handle/2066/147009/147009.pdf
https://www.researchgate.net/publication/241638501_A_review_of_GaN_on_SiC_high_electron-mobility_power_transistors_and_MMICs
https://www.researchgate.net/figure/The-lattice-and-thermal-mismatch-of-Si-SiC-Sapphire-AlN-and-GaN-46_tbl1_352702477
https://etheses.whiterose.ac.uk/id/eprint/16037/1/E_Thesis_Xiang%20YU.pdf
https://www.powerwaywafer.com/gan-on-sic-substrate.html
https://tenxerlabs.com/resources/blogs/silicon-carbide-sic-vs-gallium-nitride-gan-right-power-transistor/
https://www.cmu.edu/physics/stm/publ/77/MBEporous.pdf
https://www.ipme.ru/e-journals/RAMS/no_11708/kukushkin.pdf
https://www.semiconductor-today.com/news_items/2023/mar/university-of-bristol-230323.shtml
https://eureka.patsnap.com/article/thermal-conductivity-showdown-sic-vs-gan-vs-silicon
https://shop.richardsonrfpd.com/docs/rfpd/Microsemi-A-Comparison-of-Gallium-Nitride-Versus-Silicon-Carbide.pdf
https://www.arrow.com/en/research-and-events/articles/silicon-carbide-and-gallium-nitride-compared
https://pubs.aip.org/aip/jap/article/137/9/095105/3338853/Thermophysical-property-measurement-of-GaN-SiC-GaN
https://files.core.ac.uk/download/pdf/51288216.pdf
https://www.powerelectronicsnews.com/defects-and-their-characterization-methods-in-gan-power-hemt-fabrication/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8156561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8156561/
https://pubs.aip.org/aip/jap/article/82/5/2378/289747/Growth-and-characterizations-of-GaN-on-SiC
https://www.benchchem.com/product/b1214593#sic-substrates-for-gallium-nitride-gan-epitaxial-growth
https://www.benchchem.com/product/b1214593#sic-substrates-for-gallium-nitride-gan-epitaxial-growth
https://www.benchchem.com/product/b1214593#sic-substrates-for-gallium-nitride-gan-epitaxial-growth
https://www.benchchem.com/product/b1214593#sic-substrates-for-gallium-nitride-gan-epitaxial-growth
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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